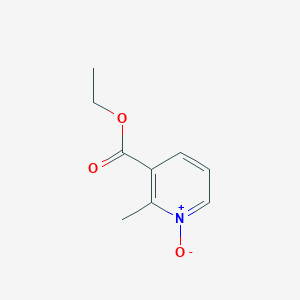

2-Methyl-1-oxy-nicotinic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

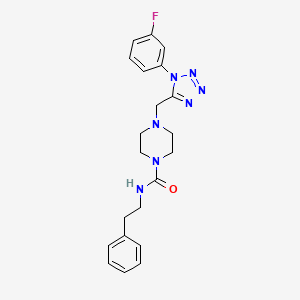

The synthesis of an ester, such as “2-Methyl-1-oxy-nicotinic acid ethyl ester”, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester .Molecular Structure Analysis

Esters, including “this compound”, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Physical And Chemical Properties Analysis

Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. Therefore, they are incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Scientific Research Applications

Synthesis and Chemical Stability

- 2-Methyl-1-oxy-nicotinic acid ethyl ester is involved in the synthesis of certain nicotinic acid derivatives. A study by Ferlin et al. (2006) reported the synthesis of 1,4-dihydro-2-methyl-4-oxo-nicotinic acids, which is different from the isomer 1,6-dihydro-2-methyl-6-oxo-nicotinic acid ethyl ester. This synthesis is significant in understanding the structural isomerism and potential applications of these compounds (Ferlin, Marco, & Dean, 2006).

- Parys and Pyka (2010) conducted a study on the chemical stability of nicotinic acid and its esters, including this compound, using thin-layer chromatography (TLC) and densitometry. This research provides insights into the stability of these compounds, which is crucial for their potential applications (Parys & Pyka, 2010).

Pharmacological and Biological Aspects

- Guy et al. (1986) explored the relationship between the chemical structure of nicotinic acid esters, including this compound, and their percutaneous absorption. This study is relevant to understand the skin penetration capabilities of these compounds for potential topical applications (Guy, Carlström, Bucks, Hinz, & Maibach, 1986).

- Bach et al. (2013) identified ethyl nicotinates, including this compound, as antagonists of the P2Y12 receptor, which is an important target in antiplatelet therapies. This discovery is significant for the development of new therapeutic agents in cardiovascular health (Bach et al., 2013).

Industrial and Chemical Processing

- Lisicki, Nowak, and Orlińska (2022) reviewed ecological methods to produce nicotinic acid, highlighting the importance of this compound in industrial applications. This research is crucial for developing environmentally friendly processes in chemical manufacturing (Lisicki, Nowak, & Orlińska, 2022).

Mechanism of Action

Safety and Hazards

Future Directions

There is a growing interest in finding ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine . This is due to the environmental impact of the current industrial production methods, which often involve the use of strong oxidizing agents and produce greenhouse gases .

properties

IUPAC Name |

ethyl 2-methyl-1-oxidopyridin-1-ium-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(11)8-5-4-6-10(12)7(8)2/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQNOBVKWYIKMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C([N+](=CC=C1)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2473735.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2473737.png)

![3-amino-N-(2-chlorophenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2473738.png)

![4-(methoxymethyl)-1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2473740.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2473741.png)

![1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone](/img/structure/B2473747.png)

![1-[Bis(prop-2-enyl)amino]-3-(9-carbazolyl)-2-propanol](/img/structure/B2473749.png)

amine](/img/structure/B2473752.png)

![N-(1-cyanocyclobutyl)-3-(2,2-dimethylpropyl)-N-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2473753.png)

![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2473754.png)